methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

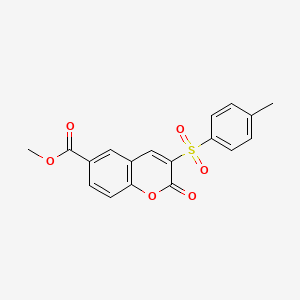

Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate is a coumarin-derived sulfonamide with a tricyclic framework. The core structure consists of a 2-oxo-2H-chromene (coumarin) skeleton substituted at the 3-position with a 4-methylbenzenesulfonyl (tosyl) group and a methyl carboxylate ester at the 6-position. The molecule’s molecular formula is C₁₈H₁₄O₆S , with a molecular weight of 358.4 g/mol.

The chromene ring system is fused between a benzene ring (positions 7–12) and a lactone ring (positions 1–2). The sulfonyl group (-SO₂-) bridges the 3-position of the chromene to the 4-methylbenzenesulfonyl moiety, introducing steric and electronic effects. The methyl ester at the 6-position contributes to solubility and reactivity.

While direct crystallographic data for this compound are unavailable in the provided sources, related coumarin sulfonamides exhibit specific packing motifs. For example, methyl 2-oxo-2H-chromene-3-carboxylate forms hydrogen-bonded networks via C–H···O interactions, and 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate displays dihedral angles between the coumarin and phenyl rings (~48°). These observations suggest that the target compound may adopt similar supramolecular arrangements, with the tosyl group influencing intermolecular interactions through π–π stacking or hydrophobic contacts.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Core structure | 2-Oxo-2H-chromene (coumarin) with 3-sulfonyl and 6-methoxycarbonyl groups |

| Substituents | 4-Methylbenzenesulfonyl (electron-withdrawing, bulky) at C3; methyl ester at C6 |

| Potential interactions | C–H···O hydrogen bonds, π–π stacking, hydrophobic interactions |

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Spectroscopic data for this compound are not explicitly provided in the search results, but insights can be inferred from analogous coumarin sulfonamides.

1H and 13C NMR

For coumarin sulfonamides, characteristic signals include:

- Aromatic protons : Downfield shifts (δ 7.0–8.5 ppm) for protons on the chromene and aryl rings.

- Methyl ester : Singlet at δ ~3.8–3.9 ppm (OCH₃).

- Sulfonyl group : Absence of proton signals adjacent to the -SO₂- group.

In 13C NMR , the carbonyl carbons (C=O) typically resonate at δ ~160–170 ppm, while the sulfonyl-linked carbon (C3) may appear near δ ~140–150 ppm.

IR Spectroscopy

Key absorption bands would include:

- C=O (ester) : Strong peak at ~1720–1750 cm⁻¹.

- C=O (lactone) : Peak near ~1680–1700 cm⁻¹.

- S=O (sulfonyl) : Asymmetric and symmetric stretching at ~1350–1450 cm⁻¹ and ~1150–1200 cm⁻¹, respectively.

Mass Spectrometry

The molecular ion peak ([M]⁺) would be observed at m/z 358 (C₁₈H₁₄O₆S). Fragmentation patterns may include loss of the methyl ester group (–OCH₃, m/z 343) or cleavage of the sulfonyl moiety (–SO₂C₆H₄CH₃, m/z 204).

Comparative Analysis with Related Coumarin Sulfonamide Derivatives

Cumarin sulfonamides are structurally diverse, with variations in substituents influencing electronic, steric, and physicochemical properties. Below is a comparison with key analogues:

Structural and Functional Analogues

Electronic and Steric Effects

- 4-Methylbenzenesulfonyl (tosyl) : Enhances electron-withdrawing effects compared to phenylsulfonyl groups, potentially altering reactivity in nucleophilic substitution reactions.

- Methyl ester at C6 : Improves solubility in organic solvents vs. carboxylic acid derivatives.

Supramolecular Behavior

The target compound may form hydrogen-bonded networks similar to methyl 2-oxo-2H-chromene-3-carboxylate, which uses C–H···O interactions to create 2D sheets. The tosyl group’s bulkiness could disrupt π–π stacking, favoring hydrophobic clustering instead.

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)sulfonyl-2-oxochromene-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6S/c1-11-3-6-14(7-4-11)25(21,22)16-10-13-9-12(17(19)23-2)5-8-15(13)24-18(16)20/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYUFXZMJKRORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the sulfonyl group and the carboxylate ester. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired functional groups are correctly positioned on the chromene ring.

For industrial production, the process may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the sulfonyl group.

Substitution: Electrophilic aromatic substitution reactions can be performed on the benzene ring to introduce new substituents.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Chemistry

Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate serves as a building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be utilized in diverse synthetic pathways.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies have shown that chromene derivatives can exhibit significant antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects: Compounds with similar structures have been investigated for their ability to reduce inflammation in biological systems.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections. The compound's mechanism of action involves interaction with specific molecular targets, potentially leading to novel treatments.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various chromene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus and other pathogens, suggesting potential for further development as antimicrobial agents .

Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that this compound selectively inhibited cancer cell lines while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors in biological systems, leading to various biological effects. The sulfonyl group can enhance the compound’s ability to bind to its targets, while the carboxylate ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Methyl 7-Hydroxy-3-((4-Methoxyphenyl)ethynyl)-2-oxo-2H-chromene-6-carboxylate (Compound 28)

Structural Differences :

- 3-Position Substituent : A 4-methoxyphenylethynyl group replaces the sulfonyl moiety, introducing a conjugated ethynyl linker and an electron-donating methoxy group.

- 7-Position : An additional hydroxyl group is present.

Physicochemical Properties :

Functional Implications :

- The ethynyl group enhances π-conjugation, likely increasing fluorescence properties compared to the sulfonyl analog.

- The hydroxyl group at position 7 may improve solubility in polar solvents but reduce metabolic stability.

Methyl 3-((4-Chlorophenyl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate

Structural Differences :

- The 4-methylbenzenesulfonyl group is replaced with a 4-chlorophenylsulfonyl group, substituting a methyl (-CH₃) with a chlorine atom (-Cl).

Electronic Effects :

- Chlorine vs.

Piperazine-Based Sulfonyl Derivatives (SU [3,3] and SU [3,4])

Structural Context :

Key Contrasts :

- Scaffold Flexibility : Piperazine derivatives exhibit conformational flexibility, whereas the rigid coumarin framework may limit binding modes in biological targets.

- Synthesis : Lower yields (5–22%) but high purity (93–96%) via reductive amination, contrasting with typical coumarin synthesis routes .

Comparative Data Table

Research Implications and Gaps

- Electronic Effects : The sulfonyl group in the target compound likely improves metabolic stability and binding to hydrophobic pockets in enzymes, but direct comparisons require experimental validation.

- Biological Activity : Coumarin derivatives with sulfonyl groups (e.g., ) may synergize with triazole or piperazine moieties for enhanced antibacterial effects, though this remains untested for the target compound.

Biological Activity

Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core, characterized by a fused benzene and pyran ring system, with a methylbenzenesulfonyl substituent and a carboxylate group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

This compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- Acetylcholinesterase Inhibition Study : A study evaluated the efficacy of various chromene derivatives, including this compound, demonstrating significant AChE inhibitory activity. The compound was shown to enhance memory retention in scopolamine-induced amnesia models in rats .

- Antimicrobial Efficacy Assessment : In vitro tests revealed that the compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative treatment for drug-resistant bacterial infections .

- Anti-inflammatory Mechanism Exploration : Research focusing on the anti-inflammatory properties found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chromene core or substituents significantly impact biological activity. For instance, the presence of electron-donating groups like methyl enhances antimicrobial potency, while electron-withdrawing groups may reduce it .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions. A common approach involves refluxing intermediates like 4-hydroxycoumarin derivatives with sulfonating agents (e.g., 4-methylbenzenesulfonyl chloride) in ethanol or dichloromethane under acidic or basic catalysis. For example, piperidine and acetic acid are effective catalysts for analogous coumarin syntheses, with yields improved by crystallization or column chromatography . Optimization via Design of Experiments (DoE) is recommended to refine parameters like temperature, solvent polarity, and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to identify sulfonyl, ester, and chromene moieties. Coupling constants (e.g., J = 8.6 Hz for aromatic protons) confirm substitution patterns .

- X-ray diffraction (XRD) : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding involving the sulfonyl group). Disordered structures may require refinement with software like SHELX .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., m/z 420.2049 for related esters) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Prioritize assays based on structural analogs. For example:

- Antibacterial : Use disk diffusion or MIC assays against Staphylococcus aureus and E. coli, referencing sulfonamide-coumarin hybrids with IC50 values <10 µM .

- Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting that electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity in similar chromenes .

Advanced Research Questions

Q. How do substituent modifications at the 3-(4-methylbenzenesulfonyl) position influence biological activity?

- Methodology : Conduct a structure-activity relationship (SAR) study:

- Replace the sulfonyl group with carbamates or amides to assess hydrophobicity effects.

- Introduce halogens (e.g., Cl, F) at the para-position of the benzenesulfonyl group to modulate electronic properties.

- Compare bioactivity data with derivatives like 4-chloro-3-formylcoumarin, where chlorine enhances reactivity and antibacterial potency .

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

- Methodology :

- Reproducibility checks : Verify solvent purity, catalyst sourcing (e.g., silica gel vs. homogeneous catalysts), and inert gas use (argon/nitrogen) during reflux .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in bioactivity datasets. For example, discrepancies in IC50 values may stem from cell line variability or assay protocols .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to enzymes like DNA gyrase (antibacterial target) or topoisomerase II (anticancer target) using software like AutoDock. Compare binding energies (ΔG) with warfarin analogs, where the sulfonyl group stabilizes π-π stacking .

- QSAR models : Train algorithms on datasets of coumarin derivatives to correlate substituent parameters (e.g., Hammett σ) with activity .

Q. What challenges arise in improving the compound’s solubility for in vivo studies, and how can they be addressed?

- Methodology :

- Salt formation : React with sodium bicarbonate to generate water-soluble carboxylates.

- Nanoformulation : Encapsulate in PEGylated liposomes, leveraging the methyl ester’s hydrophobicity for sustained release .

- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.